
Tartrate de varénicline
Vue d'ensemble
Description
Varenicline tartrate is a prescription medication primarily used as a smoking cessation aid. It is a highly selective partial agonist of the nicotinic acetylcholine receptor α4β2 subtype. This compound is marketed under the brand names Champix and Chantix, among others. Varenicline tartrate helps reduce cravings and withdrawal symptoms associated with smoking cessation by binding to the same receptors as nicotine, thereby blocking nicotine’s effects .
Applications De Recherche Scientifique
Introduction to Varenicline Tartrate
Varenicline tartrate is a selective nicotinic acetylcholine receptor partial agonist primarily developed for smoking cessation. It acts on the α4β2 nicotinic receptor subtype, which is implicated in the rewarding effects of nicotine by modulating dopamine release in the brain. This compound has been extensively studied for its efficacy in aiding individuals to quit smoking, as well as its potential applications in treating other conditions, such as alcohol use disorder.
Efficacy Studies
- Randomized Controlled Trials : Numerous studies have demonstrated the effectiveness of varenicline tartrate in smoking cessation. A notable phase 2 trial showed that participants receiving varenicline at doses of 1.0 mg twice daily had significantly higher quit rates compared to placebo (48% vs. 17%) after four weeks . The response rate increased with higher doses, indicating a dose-dependent effect.
- Long-Term Outcomes : A two-year study evaluated the long-term efficacy of varenicline combined with counseling for inpatient smokers. Results indicated that 29.2% of participants receiving varenicline plus counseling remained abstinent at 104 weeks, compared to 18.8% for those receiving counseling alone . This underscores the potential of varenicline not only as a standalone treatment but also as part of a comprehensive cessation program.
- Combination Therapies : Research has explored the combination of varenicline with nicotine replacement therapies, such as nicotine patches. One study found that this combination improved cessation outcomes among heavy drinkers who smoked, suggesting that varenicline may enhance the effectiveness of traditional nicotine replacement methods .
Case Studies
- Inpatient Settings : The STOP trial is significant as it was the first to assess varenicline's efficacy in an inpatient setting among individuals with tobacco-related diseases. The study highlighted that varenicline could be effectively administered in acute care settings, providing an opportunistic treatment approach for hospitalized smokers .
- Alcohol Use Disorder : Varenicline has also been investigated for its role in treating alcohol use disorder. A double-blind, randomized placebo-controlled trial showed promising results, indicating that varenicline could reduce relapse rates and improve abstinence among individuals with alcohol dependence .
Summary of Findings
Mécanisme D'action
Target of Action
Varenicline tartrate, also known as varenicline, is a prescription medication used to treat smoking addiction . It is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .
Mode of Action
Varenicline tartrate works by binding to α4β2 nicotinic acetylcholine receptors . It stimulates these receptors at a much lower level than nicotine, while at the same time preventing nicotine from binding to these same receptors . This dual action reduces nicotine cravings and withdrawal symptoms that occur when people stop smoking .
Biochemical Pathways
Varenicline tartrate’s action on the alpha4/beta2 subtype of the nicotinic acetylcholine receptor leads to the release of dopamine in the nucleus accumbens, the brain’s reward center . This reduces cravings and withdrawal symptoms associated with smoking cessation .
Pharmacokinetics
Varenicline tartrate exhibits linear pharmacokinetics after single or repeated doses . Absorption of varenicline is virtually complete after oral administration and systemic availability is 90% . Maximum plasma concentrations of varenicline typically occur within 3–4 hours after oral administration . The elimination half-life of varenicline is approximately 24 hours . Varenicline undergoes minimal metabolism, with 92% excreted unchanged in the urine . Renal elimination of varenicline is primarily through glomerular filtration along with active tubular secretion .
Result of Action
The result of varenicline tartrate’s action is a reduction in nicotine cravings and withdrawal symptoms, thereby aiding in smoking cessation . Despite potential adverse effects, varenicline has proven efficacy in helping individuals quit smoking . It is estimated that approximately one in eleven smokers who use varenicline successfully remain abstinent from tobacco at six months .
Action Environment
The action of varenicline tartrate is influenced by various factors. For instance, renal function is a clinically important factor leading to interindividual variability in systemic exposure to varenicline . Although no dose adjustment is required for subjects with mild to moderate renal impairment, a dose reduction to 1 mg/day is indicated for subjects with severe renal insufficiency . After accounting for renal function, there was no apparent effect of age, sex, or race on varenicline pharmacokinetics .
Analyse Biochimique
Biochemical Properties
Varenicline tartrate plays a crucial role in biochemical reactions by interacting with nicotinic acetylcholine receptors. It acts as a partial agonist at the α4β2 subtype, which is predominantly found in the brain. By binding to these receptors, varenicline tartrate partially stimulates them, leading to the release of dopamine, a neurotransmitter associated with pleasure and reward. This interaction helps reduce the craving for nicotine and alleviates withdrawal symptoms. Additionally, varenicline tartrate has been shown to interact with other nicotinic receptor subtypes, including α3β4, α3β2, and α6-containing receptors, albeit with lower affinity .
Cellular Effects
Varenicline tartrate exerts various effects on different types of cells and cellular processes. In neuronal cells, it modulates the activity of nicotinic acetylcholine receptors, leading to changes in cell signaling pathways and neurotransmitter release. This modulation affects gene expression and cellular metabolism, ultimately influencing cell function. Varenicline tartrate has been shown to reduce the release of dopamine in response to nicotine, thereby decreasing the reinforcing effects of smoking. It also affects other neurotransmitter systems, such as glutamate and GABA, which play a role in addiction and withdrawal .
Molecular Mechanism
The molecular mechanism of varenicline tartrate involves its binding interactions with nicotinic acetylcholine receptors. By acting as a partial agonist at the α4β2 subtype, varenicline tartrate competes with nicotine for binding sites on these receptors. This competition results in a partial activation of the receptors, leading to the release of dopamine and other neurotransmitters. Unlike nicotine, which fully activates the receptors, varenicline tartrate produces a milder response, reducing the craving for nicotine and minimizing withdrawal symptoms. Additionally, varenicline tartrate’s binding to other nicotinic receptor subtypes contributes to its overall effects on the central nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of varenicline tartrate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Varenicline tartrate has shown good stability under standard laboratory conditions, with minimal degradation over extended periods. In vitro and in vivo studies have demonstrated that varenicline tartrate maintains its efficacy in reducing nicotine cravings and withdrawal symptoms over time. Long-term use of varenicline tartrate has been associated with sustained smoking cessation rates and improved overall health outcomes .
Dosage Effects in Animal Models
Studies in animal models have provided valuable insights into the dosage effects of varenicline tartrate. Different dosages of varenicline tartrate have been tested to determine their impact on nicotine addiction and withdrawal. These studies have shown that higher doses of varenicline tartrate result in more significant reductions in nicotine cravings and withdrawal symptoms. At very high doses, varenicline tartrate may cause adverse effects, such as nausea and gastrointestinal disturbances. It is essential to find the optimal dosage that balances efficacy and tolerability in animal models before translating these findings to human use .
Metabolic Pathways
Varenicline tartrate undergoes minimal metabolism in the body, with the majority of the compound excreted unchanged in the urine. This limited metabolism reduces the risk of drug interactions and ensures consistent therapeutic effects. The primary metabolic pathway involves renal excretion, with approximately 92% of the administered dose eliminated unchanged. This high level of excretion highlights the importance of renal function in the clearance of varenicline tartrate from the body .
Transport and Distribution
Varenicline tartrate is transported and distributed within cells and tissues through various mechanisms. It has a relatively low protein binding affinity, with less than 20% of the compound bound to plasma proteins. This low binding affinity allows for efficient distribution throughout the body. Varenicline tartrate is primarily excreted by the kidneys, with minimal hepatic metabolism. The compound’s distribution is influenced by its solubility and permeability properties, ensuring its availability at target sites within the central nervous system .
Subcellular Localization
The subcellular localization of varenicline tartrate is primarily within the central nervous system, where it interacts with nicotinic acetylcholine receptors. The compound’s ability to cross the blood-brain barrier allows it to reach its target receptors in the brain. Varenicline tartrate’s activity is influenced by its binding to specific receptor subtypes, such as α4β2, which are predominantly found in neuronal cells. This subcellular localization is crucial for its efficacy in reducing nicotine cravings and withdrawal symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of varenicline tartrate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions and subsequent functional group modifications. The final step involves the reaction of varenicline freebase with L-tartaric acid to form the tartrate salt .
Industrial Production Methods: Industrial production of varenicline tartrate follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Varenicline tartrate undergoes various chemical reactions, including:
Oxidation: Varenicline can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Varenicline can undergo substitution reactions, particularly at the nitrogen atoms in its structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives .
Comparaison Avec Des Composés Similaires
Bupropion: Another smoking cessation aid that works by inhibiting the reuptake of dopamine and norepinephrine.
Nicotine Replacement Therapy: Includes products like nicotine patches, gum, and lozenges that provide a controlled dose of nicotine to reduce withdrawal symptoms.
Cytisine: A plant-based alkaloid that acts as a partial agonist of nicotinic acetylcholine receptors.
Uniqueness of Varenicline Tartrate: Varenicline tartrate is unique in its high selectivity and partial agonist activity at the α4β2 nicotinic acetylcholine receptors. This specificity allows it to effectively reduce cravings and withdrawal symptoms while minimizing the risk of addiction and side effects associated with full agonists like nicotine .
Activité Biologique
Varenicline tartrate, marketed under the brand names Chantix and Champix, is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor. It is primarily used as an aid for smoking cessation. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors. This binding results in the stimulation of dopamine release, which mimics the effects of nicotine but to a lesser degree, thereby reducing withdrawal symptoms and cravings associated with smoking cessation. Importantly, varenicline exhibits a much higher affinity for the α4β2 subtype compared to other nicotinic receptors, making it a targeted therapeutic option for nicotine addiction .
Pharmacokinetics
The pharmacokinetics of varenicline tartrate reveal several key characteristics:
- Absorption : Varenicline is rapidly absorbed after oral administration, with maximum plasma concentrations typically occurring within 3 to 4 hours. The bioavailability is high and unaffected by food .
- Distribution : The volume of distribution averages around 415 liters, indicating extensive tissue distribution. Plasma protein binding is low (<20%) and consistent across different age groups .
- Metabolism : Varenicline undergoes minimal metabolism; approximately 92% is excreted unchanged in urine. It does not significantly interact with cytochrome P450 enzymes, reducing the risk of drug-drug interactions .
- Elimination : The elimination half-life is approximately 24 hours, allowing for once or twice daily dosing regimens. Steady-state concentrations are reached within four days of repeated dosing .
Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of varenicline in promoting smoking cessation:
- Long-term Efficacy : A study involving 392 hospitalized patients showed that those receiving varenicline plus counseling had a continuous abstinence rate of 29.2% at 104 weeks compared to 18.8% for counseling alone (p = 0.02) .
Treatment Group | Continuous Abstinence Rate (%) | Odds Ratio (95% CI) |
---|---|---|
Varenicline + Counseling | 29.2 | 1.78 (1.10-2.86) |
Counseling Alone | 18.8 | - |
- Response Rates : In controlled trials, varenicline at doses of 1 mg twice daily yielded quit rates three times higher than placebo (48% vs. 17%) .
Safety Profile
The safety and tolerability of varenicline have been extensively studied:
- Adverse Effects : Nausea is the most commonly reported side effect, with its incidence increasing with dosage. Other side effects include insomnia and abnormal dreams .
- Contraindications : Varenicline is not recommended for individuals under 18 years or those with severe renal impairment unless dose adjustments are made .
Case Studies and Research Findings
Several case studies have illustrated the real-world effectiveness of varenicline:
- A randomized trial assessed the combination of varenicline and nicotine patches, showing improved quit rates and reduced likelihood of relapse compared to placebo .
- Another study highlighted that varenicline's efficacy was maintained over extended periods, reinforcing its role in long-term smoking cessation strategies .
Propriétés
Numéro CAS |
375815-87-5 |
---|---|
Formule moléculaire |
C17H19N3O6 |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m.1/s1 |
Clé InChI |
TWYFGYXQSYOKLK-CYUSMAIQSA-N |
SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérique |
C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O |
Apparence |
White to beige crystalline powder |
Pictogrammes |
Irritant; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino(2,3-h)benzazepine Champix Chantix varenicline varenicline tartrate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.